molecular formula C10H12N2O B2644571 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine CAS No. 1267093-84-4

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Katalognummer: B2644571
CAS-Nummer: 1267093-84-4
Molekulargewicht: 176.219
InChI-Schlüssel: JDRGPFALIICGPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine ( Molecular Formula: C 10 H 12 N 2 O, Molecular Weight: 176.22 g/mol) is a chemical compound based on the privileged benzoxazole scaffold . The benzoxazole core is a bicyclic planar molecule consisting of a benzene ring fused with a 1,3-oxazole ring, and it is recognized as a highly favorable moiety in medicinal and pharmaceutical chemistry due to its diverse biological potential and its ability to interact with biological receptors . Benzoxazole derivatives, particularly those substituted at the 2-position, are known to exhibit a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, and antifungal effects . Specific 2-substituted benzoxazole analogues have demonstrated potent antibacterial activity, especially against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting that the mechanism of action may be linked to the inhibition of the bacterial enzyme DNA gyrase . This enzyme is an essential and attractive target for antibacterial drug discovery because it is present in bacteria but absent in higher eukaryotes . The 2-ethyl and 5-amine substitutions on this benzoxazole core make it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is supplied as a dry powder. For research purposes only. Not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethyl-7-methyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGPFALIICGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C(=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine Chemical Formula:


Class:  Benzoxazole derivative (Pharmacophore: Antimicrobial/Antitumor)

This technical guide outlines the rigorous protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine . Benzoxazole derivatives, particularly those substituted at the C2 and C5 positions, are critical scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties.[1] The presence of the 7-methyl group introduces specific steric constraints that influence crystal packing, distinguishing this molecule from its non-methylated analogs.

This document serves as a blueprint for researchers to generate high-quality crystallographic data, ensuring compliance with IUCr (International Union of Crystallography) standards.

Synthesis and Crystallization Protocol

To obtain a single crystal suitable for X-ray diffraction, the compound must first be synthesized with high purity (>99%) and then subjected to controlled crystallization.

Synthetic Pathway

The most robust route for accessing the 2,5,7-substituted benzoxazole core involves the oxidative cyclization of a substituted aminophenol precursor.

Step-by-Step Methodology:

  • Precursor Selection: Begin with 2-amino-4-methyl-5-nitrophenol . The nitro group acts as a masked amine for the C5 position, while the methyl group is already in place at C4 (which becomes C7 in the benzoxazole numbering).

  • Cyclization: Reflux the precursor with propionic acid (or propionic anhydride) in the presence of polyphosphoric acid (PPA) at 140°C. This forms the 2-ethyl-7-methyl-5-nitro-1,3-benzoxazole intermediate.

  • Reduction: Reduce the nitro group to an amine using SnCl₂ / HCl or catalytic hydrogenation (

    
    , Pd/C) in ethanol.
    
  • Purification: Recrystallize the crude product from ethanol/water to remove unreacted precursors.

Crystal Growth Strategy

High-quality single crystals are required for structure solution. The Slow Evaporation Technique is the gold standard for this class of organic small molecules.

  • Solvent System: Ethanol (Absolute) or Methanol:Ethyl Acetate (1:1).

  • Concentration: Prepare a saturated solution at 40°C.

  • Procedure: Filter the warm solution through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, punch 3-5 small holes, and store in a vibration-free environment at 296 K.

  • Timeline: Prismatic colorless crystals typically form within 3-7 days.

Workflow Visualization

SynthesisWorkflow Start Precursor: 2-amino-4-methyl-5-nitrophenol Cyclization Cyclization (Propionic Acid + PPA) Start->Cyclization Intermediate Intermediate: 5-Nitro-benzoxazole Cyclization->Intermediate Reduction Reduction (SnCl2 / HCl) Intermediate->Reduction Crude Crude Product: 5-Amine derivative Reduction->Crude Crystallization Slow Evaporation (Ethanol, 296K) Crude->Crystallization Crystal Single Crystal (Prismatic) Crystallization->Crystal 3-7 Days

Figure 1: Synthetic and crystallization workflow for obtaining diffraction-quality specimens.

X-Ray Diffraction Data Collection

Once a suitable crystal (approx.


 mm) is isolated, proceed with data collection.
Instrument Parameters[2]
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred for better resolution, though
    
    
    is acceptable if the crystal is very small (<0.05 mm).
  • Temperature: 100 K or 296 K . Low temperature (100 K) is strongly recommended to reduce thermal motion (atomic displacement parameters) and improve the precision of bond lengths.

  • Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB Synergy.

Data Processing Strategy
  • Indexation: Harvest reflections to determine the unit cell. Expect a Monoclinic system (Space group

    
    ) or Triclinic  (
    
    
    
    ), as these are statistically most probable for planar benzoxazole derivatives.
  • Integration: Use software like SAINT or CrysAlisPro .

  • Absorption Correction: Apply Multi-scan absorption correction (SADABS) to account for crystal shape anisotropy.

Structural Analysis & Refinement

This section details the logic for solving the structure and the specific features to validate in the 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine molecule.

Structure Solution Protocol
  • Phasing: Use SHELXT (Intrinsic Phasing). This method is robust for small organic molecules and will locate the heavy atoms (O, N, C) immediately.

  • Refinement: Use SHELXL (Full-matrix least-squares on

    
    ).
    
    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Placement:

      • C-H bonds: Place geometrically (Constrained).

      • N-H bonds (Amine): Locate in the Difference Fourier map and refine freely (or with DFIX restraints) to accurately determine hydrogen bonding potential.

Critical Structural Features to Analyze

When analyzing the solved structure, focus on these three specific areas which define the molecule's physicochemical properties:

A. Planarity of the Benzoxazole Core

The 1,3-benzoxazole system should be essentially planar. Calculate the Root Mean Square (RMS) deviation of the fitted plane defined by the 9 ring atoms.

  • Expectation: RMS deviation < 0.02 Å.

  • Significance: Deviations indicate packing stress or steric clash from the 7-methyl group.

B. The 5-Amine Geometry

The hybridization of the nitrogen at position 5 is critical.

  • Measure the sum of angles around N5.

  • Planar (

    
    ): Sum 
    
    
    
    (indicates conjugation with the aromatic ring).
  • Pyramidal (

    
    ): Sum 
    
    
    
    .
  • Context: In most benzoxazoles, the amine is partially flattened due to resonance with the benzene ring.

C. Intermolecular Hydrogen Bonding

The 5-amine group acts as a Hydrogen Bond Donor, while the Oxazole Nitrogen (N3) acts as an Acceptor.

  • Search for:

    
     interactions forming centrosymmetric dimers (common in these systems) or infinite chains (
    
    
    
    motifs).
  • Pi-Stacking: Measure the centroid-to-centroid distance between parallel benzoxazole rings. Distances < 3.8 Å indicate significant

    
     interactions contributing to crystal stability.
    
Analysis Logic Diagram

StructureAnalysis RawData Raw Diffraction Data (hkl file) SHELXT Structure Solution (SHELXT - Intrinsic Phasing) RawData->SHELXT Model Initial Model (Heavy Atoms Found) SHELXT->Model Refinement Refinement (SHELXL) Anisotropic non-H atoms Model->Refinement H_Bonding H-Bond Analysis (N-H...N / N-H...O) Refinement->H_Bonding Validation CheckCIF / IUCr Validation (Hirshfeld Surfaces) H_Bonding->Validation

Figure 2: Logical flow for structure solution and validation.

Data Presentation Standards

When reporting the data for this compound, summarize the key crystallographic parameters in a standard table format.

Table 1: Required Crystallographic Data Parameters

ParameterDescriptionTypical Value (Expected)
Formula Chemical composition

Crystal System Symmetry classMonoclinic or Triclinic
Space Group Symmetry operations

or

Unit Cell (

)
Lattice dimensions

Å (variable)
Volume (

)
Cell volume

ų
Z Molecules per cell4 (Monoclinic) or 2 (Triclinic)

(I > 2

(I))
Reliability factor< 0.05 (5%)
Goodness of Fit (GoF) Fit quality

References

  • Synthesis Methodology

    • Lokwani, P., et al. (2011).[2] "5-Amino-2-(p-Substituted-Phenyl) Benzoxazole Derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • Crystallographic Standards

    • Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Benzoxazole Structural Context

    • Arockia Jeya Yasmi Prabha, E., et al. (2016).[4] "Crystal structure of ethyl 2-[2-(4-methyl-benzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate." Acta Crystallographica Section E. Link

    • Mague, J. T., et al. (2014).[5] "Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate." Acta Crystallographica Section E. Link

  • Hirshfeld Surface Analysis (Validation)

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm. Link

Sources

Comprehensive Physicochemical Profiling: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

[1][2][4][5][6]

Structural Basis of Stability and Solubility

Before initiating wet-lab protocols, we must establish the theoretical behavior of the molecule based on its functional groups.[1][2][5][6]

  • Core Scaffold (1,3-Benzoxazole): A planar, bicyclic heteroaromatic system.[2][5][6] While generally stable, the C=N bond at the 2-position is a "soft spot" for nucleophilic attack, particularly under acidic conditions which can lead to ring opening.[5][6]

  • 5-Amino Group (-NH₂): This is the primary handle for functionalization but also the primary liability for oxidative degradation (forming N-oxides or azo-dimers) and color changes (browning).[1][2][5][6] It imparts weak basicity (pKa ≈ 3.5–4.5).[2][5][6]

  • 2-Ethyl & 7-Methyl Substituents: These alkyl groups significantly increase Lipophilicity (LogP) compared to the parent benzoxazole.[1][2][5][6] This suggests poor aqueous solubility at neutral pH but high solubility in non-polar organic solvents (DCM, EtOAc).[5][6]

Predicted Physicochemical Parameters
ParameterPredicted RangeImpact on Protocol
LogP 2.5 – 3.2Requires co-solvents (DMSO/MeOH) for stock solutions.[1][2][5][6]
pKa (Base) 3.8 – 4.5 (Anilinic N)Solubility will increase significantly at pH < 2.0 (Salt formation).[5][6]
λ max 240–280 nmUV detection is viable; fluorescence likely (requires shielding).[2][5][6]

Solubility Profiling Protocol

Because of the predicted lipophilicity, a standard "shake-flask" method is insufficient without pH control.[1][2][5] The following protocol ensures accurate thermodynamic solubility data.

pH-Dependent Aqueous Solubility

Objective: Determine the intrinsic solubility (

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 5.0, and 7.4.

  • Saturation: Add excess solid (approx. 5 mg) to 1 mL of each buffer in amber glass vials (to prevent photolysis).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid Nylon which may bind the amine).

  • Quantification: Analyze via HPLC-UV (Method defined in Section 4).

Organic Solvent Screening

For process chemistry and stock preparation, solubility in organic solvents is critical.[5][6]

SolventSolubility Rating (Est.)Application
DMSO High (>50 mg/mL)Primary stock solution for bioassays.[1][2][5][6]
Methanol Moderate-HighHPLC diluent.[1][2][5][6]
Dichloromethane HighExtraction solvent.[2][5][6]
Water (pH 7) Very Low (<0.1 mg/mL)Anti-solvent for crystallization.[2][5][6]

Stability and Forced Degradation Studies

This section defines the stress testing required to map the degradation pathways.[5][6] The benzoxazole ring is susceptible to hydrolysis, while the amine is prone to oxidation.[5][6]

Stress Testing Matrix

Perform these tests at a concentration of 0.5 mg/mL in 50:50 MeCN:H₂O.[5]

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C4–24 HoursRing opening to o-aminophenol derivative.[1][2][5][6]
Base Hydrolysis 1N NaOH, 60°C4–24 HoursRing opening (slower than acid).[5][6]
Oxidation 3% H₂O₂2–6 HoursN-oxide formation; azo coupling.[1][2][5][6]
Photolysis 1.2 million lux hours24 HoursRadical polymerization; color shift.[2][5][6]
Thermal 60°C (Solid State)7 DaysPolymorphic transition; sublimation.[2][5][6]
Degradation Mechanism Visualization

The following diagram illustrates the logical flow of the stability study and the mechanistic pathway for the critical acid-catalyzed hydrolysis, which is the dominant failure mode for benzoxazoles [1].

StabilityStudycluster_StressStress ConditionsStart2-Ethyl-7-methyl-1,3-benzoxazol-5-amineAcidAcid Stress(1N HCl, 60°C)Start->AcidOxidOxidative Stress(H2O2)Start->OxidBaseBase Stress(1N NaOH)Start->BaseRingOpenHydrolysis Product:2-Amino-4-methyl-6-aminophenol(Ring Cleavage)Acid->RingOpenFast Hydrolysis(C=N cleavage)MechMechanism Note:Acidic conditions protonate the oxazole N,making C-2 susceptible to water attack.Acid->MechNOxideOxidation Product:N-Oxide / Azo DimersOxid->NOxideElectrophilic AttackBase->RingOpenSlow Hydrolysis

Caption: Workflow for forced degradation studies highlighting the critical hydrolytic instability of the benzoxazole core under acidic conditions.

Analytical Method Development (HPLC)

To accurately quantify the parent compound and separate degradation products (impurities), a gradient method is required.[5][6]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent amine tailing).[2][5][6]

  • Mobile Phase B: Acetonitrile.[2][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Diode Array Detector (DAD).[2][5] Monitor 254 nm (aromatic) and 210 nm (impurities).[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

Validation Criteria:

  • Specificity: Resolution > 1.5 between the parent peak and the acid-hydrolysis degradant.[1][2][5]

  • Linearity: R² > 0.999 over 10–100 µg/mL range.[2][5][6]

Summary of Handling Recommendations

Based on the structural analysis and standard benzoxazole properties:

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

  • Formulation: Avoid strongly acidic aqueous formulations to prevent ring opening. If liquid formulation is required, use non-aqueous co-solvents (PEG-400, Propylene Glycol).[2][5][6]

  • Safety: As an aniline derivative, treat as a potential sensitizer and irritant.[5][6]

References

  • RSC Publishing. (1976).[2][5] Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[5] Link

  • Guidechem. (2024).[2][5] 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS 1267093-84-4) Entry.[1][2][3][4][5][6][7][8] Link

  • ChemBK. (2024).[2][5] 5-Amino-2-ethyl-1,3-benzoxazole Properties and Solubility. Link[2][5]

  • National Institutes of Health (NIH). (2025).[2][5] Benzoxazole Derivative Biosynthesis and Stability Studies. PMC Articles. Link

Methodological & Application

Strategic Assay Development for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, HTS Specialists, and Pharmacologists

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., VEGFR-2, c-Met) and antimicrobial agents. This application note details a robust assay development pipeline specifically for derivatives of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine . Given the 5-amine functionality, this molecule serves as a critical precursor for amide, urea, or sulfonamide libraries. This guide outlines a screening cascade starting with biochemical validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by cellular potency profiling and kinetic solubility assessment.

Introduction & Screening Strategy[1][2][3][4][5]

The 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine core presents a planar, lipophilic geometry with a nucleophilic amine handle. In drug discovery, this scaffold is often derivatized to target the ATP-binding pocket of Tyrosine Kinases. The ethyl and methyl groups at positions 2 and 7 provide unique steric bulk that can induce selectivity, but they also increase lipophilicity (


), necessitating rigorous solubility profiling.
The Screening Cascade

To efficiently filter a library derived from this amine, we employ a funnel approach:

  • Primary Screen (Biochemical): TR-FRET assay to determine

    
     against a model kinase (e.g., VEGFR-2).
    
  • Secondary Screen (Cellular): ATP-quantification viability assay in relevant cancer cell lines.

  • Liability Screen (Physicochemical): Kinetic solubility to rule out false positives caused by aggregation.

ScreeningCascade Library Library Generation (Amide/Urea Coupling) Biochem Primary Screen: TR-FRET Kinase Assay Library->Biochem 10 uM Single Point Biochem->Library SAR Feedback Cell Secondary Screen: Cellular Viability (CTG) Biochem->Cell IC50 < 1 uM Solubility Liability Screen: Kinetic Solubility Cell->Solubility EC50 < 5 uM Hit Validated Hit Candidate Solubility->Hit Soluble > 20 uM

Caption: Figure 1. Screening cascade for benzoxazole-5-amine derivatives. Criteria for progression ensures only potent, permeable, and soluble compounds reach hit validation.

Phase 1: Biochemical Assay (TR-FRET)

Objective: Quantify the inhibition of VEGFR-2 kinase activity by benzoxazole derivatives. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen (Europium-based TR-FRET).

Principle

The assay measures the transfer of energy from a Europium-labeled antibody (Donor) to a fluorescently labeled phosphorylated substrate (Acceptor).

  • No Inhibitor: Kinase phosphorylates substrate

    
     Antibody binds 
    
    
    
    High FRET signal.
  • Inhibitor Bound: No phosphorylation

    
     Antibody does not bind 
    
    
    
    Low FRET signal.
Critical Parameter Optimization

Before screening the library, two parameters must be defined to ensure data integrity:

  • Enzyme Linearity: Determine the enzyme concentration that produces a linear signal over the incubation time (usually 60 min).

  • ATP

    
    :  Screen at 
    
    
    
    .[1]
    • Reasoning: Benzoxazole derivatives are typically Type I or Type II ATP-competitive inhibitors. Screening at saturating ATP concentrations will artificially lower the potency of your compounds (right-shift

      
      ). Screening at 
      
      
      
      balances sensitivity and physiological relevance.
Protocol: Kinase Inhibition Assay (384-well format)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Fluorescein-labeled Poly-GT substrate.

  • Detection: Eu-labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow:

StepActionVolumeNotes
1 Compound Addition 2.5 µLDispense compounds in 100% DMSO (Final DMSO < 1%).
2 Enzyme Mix 5.0 µLAdd Kinase diluted in buffer. Incubate 10 min (Pre-equilibrium).
3 Start Reaction 2.5 µLAdd ATP + Substrate mix. Start timer immediately.
4 Incubation -Incubate for 60 min at Room Temp (RT).
5 Stop/Detect 10.0 µLAdd EDTA (to stop kinase) + Eu-Antibody.
6 Read -Read on TR-FRET compatible plate reader (e.g., EnVision).

Data Calculation: Calculate the Ratio (


).


  • 
    : Enzyme + Substrate + ATP (Max Signal)
    
  • 
    : Enzyme + Substrate + No ATP (Min Signal)
    

Phase 2: Cellular Viability Assay

Objective: Validate membrane permeability and target engagement in a physiological environment. Cell Line: A549 (Lung Carcinoma) or HUVEC (for VEGFR specificity). Method: CellTiter-Glo® (Promega) - ATP quantification as a marker for metabolically active cells.

Scientific Rationale

Benzoxazoles are lipophilic. While this aids membrane crossing, it can also lead to non-specific toxicity or protein binding. A cellular


 confirms that the biochemical potency translates to cell death (or stasis) driven by the specific mechanism.
Protocol
  • Seeding: Dispense 1,000 cells/well in 384-well white opaque plates (25 µL volume).

  • Attachment: Incubate 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 5 µL of 6x compound solution (Final DMSO 0.5%).

  • Exposure: Incubate for 72 hours.

  • Detection:

    • Equilibrate plate to RT (30 min).

    • Add 30 µL CellTiter-Glo reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min to stabilize luminescence.

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Phase 3: Solubility & Liability Profiling

The Challenge: The 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine scaffold is highly aromatic and planar. Derivatives often suffer from poor aqueous solubility, leading to "false positives" in biochemical assays (due to aggregation/precipitation sequestering the enzyme).

Kinetic Solubility Protocol (Nephelometry)
  • Preparation: Prepare 10 mM stock of derivatives in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 100, 50, 25, 12.5 µM (Final DMSO 1%).

  • Incubation: Shake for 90 minutes at RT.

  • Read: Measure forward light scatter (turbidity) on a nephelometer.

  • Threshold: Compounds showing scatter > Background at < 20 µM are flagged as "Insoluble" and prioritized for structural modification (e.g., adding solubilizing morpholine or piperazine groups to the amine tail).

Data Analysis & Validation (E-E-A-T)

Z-Factor Calculation

To validate the robustness of the TR-FRET assay before screening the full library, calculate the Z-factor using 32 wells of Positive Controls (Max Signal) and 32 wells of Negative Controls (Min Signal).



  • Interpretation:

    • 
      : Excellent assay (Proceed to screen).
      
    • 
      : Marginal (Re-optimize antibody concentration or incubation time).
      
The "Hook Effect" in TR-FRET

Expert Insight: Be wary of the Hook Effect in the biochemical assay. If your Eu-Antibody concentration is too high relative to the product, or if the compound fluoresces (common with benzoxazoles), you may see artifacts.

  • Correction: Always run a "Compound Interference" control (Compound + Europium Donor only) to check for quenching or autofluorescence.

TRFRET_Mechanism Kinase Kinase + ATP Product Phospho-Substrate Kinase->Product Phosphorylation Substrate Substrate-Fluorescein (Acceptor) Antibody Eu-Antibody (Donor) Product->Antibody Binding Antibody->Substrate FRET Signal (665 nm) Inhibitor Benzoxazole Derivative Inhibitor->Kinase Blocks ATP

Caption: Figure 2.[2] TR-FRET Mechanism. The assay relies on the proximity of the Eu-Donor to the Fluorescein-Acceptor, mediated by the phosphorylation event.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4] Journal of Biomolecular Screening. [Link]

  • Potts, M. B., et al. (2009). Assay Development and High-Throughput Screening for Inhibitors of Receptor Tyrosine Kinases. Assay and Drug Development Technologies. [Link]

  • Bolognesi, M. L., et al. (2013). Benzoxazole derivatives as promising candidates for drug discovery. Expert Opinion on Drug Discovery. (Contextualizing the scaffold). [Link]

Sources

How to functionalize the amine group of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Executive Summary

This guide details the functionalization of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS: 1267093-84-4).[1][2][3][4][5] This scaffold presents a unique reactivity profile: the primary amine at position 5 acts as an aniline derivative, electronically modulated by the electron-withdrawing benzoxazole core and the electron-donating 7-methyl group.[2] This guide provides optimized protocols for Amidation , Reductive Amination , Sulfonylation , and Palladium-Catalyzed Cross-Coupling , specifically tailored to overcome the reduced nucleophilicity characteristic of heteroaryl-fused anilines.

Chemical Context & Reactivity Profile

Substrate Analysis:

  • Core: 1,3-Benzoxazole (Electron-withdrawing heterocycle).[2]

  • Nucleophile: C5-Primary Amine.[2]

  • Modulator: C7-Methyl group.[2][5]

Electronic Environment: The benzoxazole ring exerts a negative inductive (-I) and mesomeric (-M) effect on the phenyl ring, rendering the C5-amine less nucleophilic than a standard aniline (pKa ~3.5–4.0 vs. 4.6 for aniline).[2] However, the 7-methyl group provides weak electron donation (+I) meta to the amine, slightly recovering nucleophilicity and improving solubility compared to the des-methyl analog.

Chemo-Selectivity: The nitrogen atom within the oxazole ring (N3) is non-nucleophilic under standard basic/neutral conditions due to its participation in the aromatic sextet. Therefore, protection of N3 is not required for standard amine functionalization.

DOT Diagram 1: Reactivity Landscape & Decision Tree

Reactivity_Landscape Substrate 2-Ethyl-7-methyl- 1,3-benzoxazol-5-amine Target Desired Functionalization? Substrate->Target Amide Amide (R-CO-NH-Ar) Target->Amide + Carboxylic Acid SecAmine Secondary Amine (R-CH2-NH-Ar) Target->SecAmine + Aldehyde/Ketone Sulfonamide Sulfonamide (R-SO2-NH-Ar) Target->Sulfonamide + Sulfonyl Chloride Biaryl N-Aryl/Heteroaryl (Ar'-NH-Ar) Target->Biaryl + Aryl Halide Cond1 Protocol 1: High Yield Acylation Amide->Cond1 Method A: HATU/DIPEA Cond2 Protocol 2: Reductive Amination SecAmine->Cond2 Method B: Ti(OiPr)4 / NaBH(OAc)3 Cond3 Protocol 3: Sulfonylation Sulfonamide->Cond3 Method C: Pyridine/DCM Cond4 Protocol 4: Cross-Coupling Biaryl->Cond4 Method D: Pd-Buchwald

Caption: Decision matrix for functionalizing the C5-amine based on the electrophilic partner.

Experimental Protocols

Protocol 1: Amide Coupling (High-Efficiency)

Use Case: Library synthesis, attaching solubilizing groups or pharmacophores.[2]

Rationale: Due to the reduced nucleophilicity of the C5-amine, standard EDC/HOBt couplings may be sluggish. HATU is preferred for its superior activation kinetics.

Materials:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.1 M concentration relative to amine).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[2]

  • Addition: Add 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Substrate MW - 18).[2]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Reductive Amination (Secondary Amines)

Use Case: Alkylation without over-alkylation risks.

Rationale: Direct alkylation with alkyl halides often leads to bis-alkylation.[2] Reductive amination is controlled. For electron-deficient anilines, Titanium(IV) isopropoxide is used as a Lewis acid to drive imine formation before reduction.

Materials:

  • Substrate (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.2 equiv) in THF (0.2 M).

  • Add Ti(OiPr)₄ (1.5 equiv) dropwise under N₂. Stir at RT for 6–12 hours. Validation: Check for disappearance of starting amine by TLC.

  • Reduction: Cool to 0°C. Add STAB (2.0 equiv) portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench carefully with sat. NH₄Cl solution (Caution: Ti salts will precipitate).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash filtrate with brine.

  • Purification: Flash chromatography.

Protocol 3: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Use Case: Creating bi-aryl systems common in kinase inhibitors.[2]

Rationale: The 5-amine is a competent partner for Pd-coupling.[2] The BrettPhos or Xantphos precatalysts are recommended for anilines coupling with aryl halides.

Materials:

  • Substrate (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (Degassed)[2]

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, combine Substrate, Aryl Halide, Base, and Catalyst in a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane (0.1 M). Seal the vial.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

  • Workup: Filter through a plug of silica or Celite eluting with EtOAc. Concentrate.

  • Purification: Preparative HPLC or Flash Chromatography.

Analytical Validation & Troubleshooting

Data Summary Table: Expected Analytical Signatures

MethodParameterExpected Observation
¹H NMR Amide NHSinglet, typically δ 9.5–10.5 ppm (downfield shift from amine ~5.0 ppm).[2]
¹H NMR 7-MethylSinglet, δ ~2.3–2.5 ppm.[2] Distinct handle for integration.
LC-MS IonizationStrong [M+H]⁺ in ESI+. Benzoxazole nitrogen protonates easily.
TLC Rf ValueProduct usually more polar than starting amine (for amides).

Troubleshooting Guide:

  • Problem: Low conversion in Amide Coupling.

    • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered or electron-poor anilines.[2]

  • Problem: Bis-alkylation in Reductive Amination.

    • Solution: Ensure the imine formation step is complete (using Ti(OiPr)₄) before adding the reducing agent. Do not use NaCNBH₃ at low pH; stick to STAB.

  • Problem: Catalyst poisoning in Buchwald.

    • Solution: The benzoxazole nitrogen can coordinate Pd. Increase catalyst loading to 5 mol% or use a precatalyst (e.g., Xantphos Pd G4) to ensure active species generation.

DOT Diagram 2: Analytical Workflow

Analytical_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Filtration Crude->Workup LCMS LC-MS Screening (Check Mass & Purity) Workup->LCMS Decision Purity > 85%? LCMS->Decision Purify Flash Chromatography (DCM/MeOH or Hex/EtOAc) Decision->Purify No (Oil) Recryst Recrystallization (EtOH/Water) Decision->Recryst No (Solid) Final Final Characterization (1H NMR, 13C NMR) Decision->Final Yes Purify->Final Recryst->Final

Caption: Standard workflow for isolation and validation of benzoxazole derivatives.

References

  • General Amidation of Electron-Deficient Anilines

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[6][7][8][9] Process Res. Dev.2016 , 20, 140–177.

  • Buchwald-Hartwig Coupling of Heteroaryl Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

  • Reductive Amination with Titanium(IV)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[7][8][10] Chem.1996 , 61, 3849-3862.

  • Benzoxazole Synthesis & Reactivity

    • GuideChem Entry for CAS 1267093-84-4.[2] Verifies chemical identity and availability.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays
Welcome to the Technical Support Hub

Compound Status: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS: 1164470-55-6) is a lipophilic, planar heterocycle. Like many benzoxazole-5-amines, it exhibits poor aqueous solubility at neutral pH due to strong crystal lattice energy (π-π stacking) and moderate lipophilicity (LogP ~2.5–3.0).

The Core Problem: Users frequently report "inconsistent IC50 values" or "visible turbidity" when diluting DMSO stocks into aqueous buffers. This guide addresses the "Crash-Out Effect" —where the compound precipitates immediately upon contact with water, often forming invisible micro-aggregates that skew assay results.

Part 1: Diagnostic Decision Tree

Before modifying your protocol, use this logic flow to identify the root cause of your solubility failure.

SolubilityLogic Start Issue: Inconsistent Assay Data CheckStock Check 10mM Stock (Is it clear?) Start->CheckStock Sonicate Action: Sonicate/Warm (37°C) CheckStock->Sonicate No (Cloudy) CheckAssay Check Assay Buffer (pH 7.4?) CheckStock->CheckAssay Yes (Clear) Precipitation Visible Precipitate? CheckAssay->Precipitation Solution1 Protocol A: Intermediate Dilution Precipitation->Solution1 Yes (Immediate) Solution2 Protocol B: pH Adjustment (Acidic) Precipitation->Solution2 No (Time-dependent) Solution3 Protocol C: Complexation (Cyclodextrin) Solution1->Solution3 Fails

Figure 1: Troubleshooting logic flow for benzoxazole solubility issues. Use this to select the correct protocol below.

Part 2: Troubleshooting Guides (Q&A Format)
Ticket #001: Stock Solution Preparation

Q: "I cannot get the powder to dissolve in DMSO at 10 mM. It stays cloudy."

Technical Insight: Benzoxazole amines often form tight crystal lattices. While DMSO is a "universal" solvent, kinetic energy is often required to break these lattice interactions. Furthermore, aged DMSO absorbs atmospheric water (hygroscopic), which drastically reduces the solubility of lipophilic compounds.

Corrective Protocol:

  • Solvent Quality: Ensure you are using anhydrous DMSO (>99.9%) stored under nitrogen or in a desiccator.

  • Thermal Assist: Vortex the vial for 60 seconds, then sonicate in a water bath at 37°C for 10–15 minutes .

  • Visual Check: Hold the vial up to a light source. If "schlieren" lines (swirly patterns) or micro-crystals are visible, the compound is not dissolved.

  • Alternative Solvent: If DMSO fails, Dimethylacetamide (DMA) is often a superior solvent for planar heterocycles.

Ticket #002: The "Crash-Out" in Cell Media

Q: "My stock is clear, but when I add it to cell culture media, it precipitates immediately."

Technical Insight: This is the most common failure mode. Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media causes a rapid polarity shift. The compound molecules aggregate faster than they can disperse. This is known as Kinetic Precipitation .

The "Intermediate Dilution" Protocol (Self-Validating): Do not pipette 1 µL of 10 mM stock into 1 mL of media. Instead, step down the polarity gradually.

StepSource Conc.Solvent SystemTarget Conc.Procedure
1 10 mM100% DMSO10 mMMaster Stock
2 10 mM100% DMSO500 µMDilute 1:20 into 100% DMSO (Secondary Stock)
3 500 µM50% DMSO / 50% PBS250 µMDilute 1:1 into PBS. Vortex immediately.
4 250 µMAssay Media (<1% DMSO)FinalDilute into media.

Why this works: Step 3 creates a "solubility bridge," preventing the shock of pure water from collapsing the solvation shell immediately [1].

Ticket #003: pH-Dependent Solubility

Q: "The compound dissolves in my biochemical assay (pH 5.5) but precipitates in my cell assay (pH 7.4)."

Technical Insight: The amino group on the benzoxazole ring (C5-amine) acts as a weak base.

  • Acidic pH (< 6.0): The amine is protonated (

    
    ), making the molecule charged and highly soluble.
    
  • Neutral pH (7.4): The molecule is uncharged (neutral species), leading to minimum solubility (

    
    ).
    

Corrective Action: If your assay allows, slightly lowering the pH (e.g., to 6.8 or 7.0) can significantly stabilize the compound. If pH 7.4 is mandatory (e.g., cell assays), you must rely on excipients rather than pH.

Ticket #004: Advanced Formulation (In Vivo / High Conc.)

Q: "I need to dose this at high concentrations (>100 µM) or inject it into mice. DMSO is toxic at these levels."

Technical Insight: For high concentrations where organic co-solvents (DMSO/Ethanol) are toxic, you must encapsulate the hydrophobic benzoxazole core. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for this scaffold.

Formulation Protocol (HP-β-CD):

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.

  • Acidification (Critical Step): Add 1-2 equivalents of HCl (0.1 M) to the vehicle. (Protonating the amine helps it enter the cyclodextrin cavity).

  • Addition: Add the benzoxazole powder to the acidified vehicle. Vortex/Sonicate.

  • Neutralization: Once dissolved, slowly back-titrate with NaOH (0.1 M) to pH 7.4. The cyclodextrin will keep the neutral compound in solution via inclusion complexation [2].

Part 3: Validation - How to Confirm Solubility

Never assume solubility. Measure it.

Method: Kinetic Solubility via Nephelometry (or Absorbance) If you lack a nephelometer, use a standard plate reader.

  • Prepare Plate: Add compound to assay buffer at graded concentrations (1, 10, 50, 100 µM).

  • Incubate: 2 hours at RT (mimic assay duration).

  • Read: Measure Absorbance at 650 nm (or any wavelength where the compound does not absorb light).

  • Analysis: A spike in OD650 indicates light scattering caused by precipitation.

Data Interpretation:

  • Baseline OD: Soluble.

  • Elevated OD: Precipitated (Data from this concentration is invalid).

References
  • NIH Assay Guidance Manual. Compound Management and Handling. National Center for Biotechnology Information (US). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD protocols in drug delivery).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility of weak bases like benzoxazoles).
  • PubChem Compound Summary. Benzoxazol-5-amine derivatives.[1] National Library of Medicine.[2] Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile benzoxazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with modifying the primary aromatic amine at the C-5 position.

The strategic derivatization of this amine is a critical step in synthesizing a wide array of compounds with potential biological activities.[1] This guide will focus on two of the most common and synthetically useful transformations: Acylation and Sulfonylation . We will cover everything from initial reaction setup to troubleshooting complex issues, ensuring your experiments are both efficient and successful.

Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions you might have before starting your experiments.

Q1: Why is derivatization of the 5-amino group on this benzoxazole scaffold important?

The primary aromatic amine at the 5-position is a key synthetic handle. Derivatizing it into amides, sulfonamides, or other functional groups allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. For example, converting the amine to an amide can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Q2: What are the most common derivatization reactions for this type of aromatic amine?

The most prevalent and reliable reactions are acylation and sulfonylation.

  • Acylation introduces an acyl group (R-C=O) to form an amide. This is typically achieved using acyl chlorides or anhydrides.[2]

  • Sulfonylation introduces a sulfonyl group (R-SO2) to form a sulfonamide. This is commonly performed with sulfonyl chlorides.[3]

These reactions are generally robust, high-yielding, and tolerant of a wide range of functional groups.

Q3: How do I choose the appropriate solvent for my derivatization reaction?

Solvent selection is critical and depends on the solubility of your starting materials and the nature of the reagents.

  • Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent choices for reactions with highly reactive electrophiles like acyl chlorides or sulfonyl chlorides, as they won't compete with the amine nucleophile.

  • Pyridine can serve as both a solvent and a base, which is particularly useful for sulfonylation reactions as it activates the sulfonyl chloride and scavenges the HCl byproduct.

  • For greener approaches, reactions in water or brine have been developed for certain acylations, though this requires careful selection of reagents and conditions.[4][5]

Q4: My reaction is sluggish or isn't going to completion. What are the first things I should check?

If you're facing low conversion, consider these points:

  • Reagent Purity: Ensure your 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine is pure. Impurities from its synthesis can interfere with the reaction. Also, verify the quality of your acylating or sulfonylating agent, as they can degrade upon storage.

  • Base Stoichiometry: In most cases, a base is required to neutralize the acidic byproduct (e.g., HCl). Insufficient base can protonate your starting amine, shutting down its nucleophilicity. Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature: Many acylation and sulfonylation reactions proceed well at room temperature, but if the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate.[4] However, be cautious, as higher temperatures can also lead to side product formation.

General Experimental Workflow

Successful derivatization and optimization follow a logical progression. The following workflow provides a systematic approach to guide your experimental design.

Derivatization Workflow cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Execution & Monitoring cluster_eval Phase 3: Evaluation & Optimization Start Define Target Derivative (Amide, Sulfonamide, etc.) SelectReagents Select Reagents (e.g., Acyl Chloride, Base, Solvent) Start->SelectReagents InitialSetup Initial Reaction Setup (Stoichiometry, Temp, Time) SelectReagents->InitialSetup Monitoring Monitor Progress (TLC, LC-MS) InitialSetup->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Decision Yield & Purity Acceptable? Characterization->Decision Decision->SelectReagents No (Optimize) End Success Decision->End Yes Troubleshooting Tree Start Unsatisfactory Reaction Outcome Problem1 Low / No Conversion Start->Problem1 Problem2 Multiple Products Start->Problem2 Problem3 Purification Issues Start->Problem3 Cause1a Check Reagent Purity Problem1->Cause1a Isolate Problem Cause1b Check Stoichiometry (esp. Base) Problem1->Cause1b Cause1c Increase Temp/Time Problem1->Cause1c Cause2a Check Reagent Stoichiometry Problem2->Cause2a Cause2b Check Reaction Conditions Problem2->Cause2b Cause3a Similar Polarity of Product & SM Problem3->Cause3a Cause3b Contamination with Base Problem3->Cause3b Sol1a Use Fresh/Purified Reagents Cause1a->Sol1a Sol1b Use >= 1.1 eq. Base Cause1b->Sol1b Sol1c Heat to 40-50 °C Cause1c->Sol1c Sol2a Use Electrophile as Limiting Reagent (1.0-1.1 eq) Cause2a->Sol2a Sol2b Add Electrophile Slowly at 0 °C Cause2b->Sol2b Sol3a Drive to Completion; Use Scavenger Resin Cause3a->Sol3a Sol3b Perform Acidic Wash (e.g., 1M HCl) during Work-up Cause3b->Sol3b

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine and other novel benzoxazole-scaffold compounds. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot the complexities of biological assays, ensuring the reliability and reproducibility of your results. Inconsistent data is a common challenge in drug discovery, often stemming from the physicochemical properties of the compound, its interaction with the assay environment, or the intricacies of the biological system under study. This document provides a logical, question-driven framework to diagnose and resolve these issues.

Part 1: Compound Integrity and Handling

The root of many inconsistencies begins before the assay itself. The physical and chemical behavior of your compound dictates its performance. Benzoxazole derivatives can be hydrophobic, prone to aggregation, and may have limited stability under certain conditions.

Q1: My dose-response curves are not sigmoidal and vary between experiments. Could my stock solution be the problem?

Answer: Absolutely. The integrity of your stock solution is the foundation of reproducible results. Inconsistencies in concentration, solubility, and stability are primary culprits for erratic data.

  • Causality: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, like many heterocyclic compounds, likely has low aqueous solubility. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). If the compound is not fully dissolved or precipitates out of solution over time, the actual concentration you add to your assay will be incorrect and variable.[1][2] Repeated freeze-thaw cycles can also introduce water condensation into DMSO stocks, which can cause precipitation of hydrophobic compounds.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Before each use, warm the stock solution to room temperature and visually inspect for any precipitate.[3][4] If present, try warming the solution (e.g., 37°C for 10-30 minutes) and vortexing or sonicating to redissolve the compound.[4]

    • Solvent Choice: While DMSO is common, ensure it is high-purity and anhydrous. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[5]

    • Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store in glass vials with Teflon-sealed screw caps, as polypropylene tubes can be permeable to solvents over long-term storage.[3] For typical compounds, storage at -20°C for up to a month or -80°C for up to six months is recommended, but stability should be verified.[5]

Protocol 1: Preparation and Handling of Compound Stock Solutions
  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a proven recipe or online molarity calculator to ensure accuracy.[6]

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[4] Visually confirm no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use glass vials with Teflon-lined caps.[3] Store protected from light at -80°C.

  • Preparation of Working Solutions: When preparing dilutions for your assay, perform them in a stepwise manner. To prevent precipitation, avoid adding a small volume of DMSO stock directly into a large volume of aqueous buffer. Instead, make intermediate dilutions, gently swirling the buffer as you add the compound solution.[4]

Part 2: Assay-Specific Interference and Artifacts

Once you are confident in your compound handling, the next step is to investigate interactions with the assay components. Benzoxazole scaffolds can sometimes be "bad actors" in high-throughput screening, leading to false positive results through mechanisms unrelated to specific target engagement.[7][8] These are often referred to as Pan-Assay Interference Compounds (PAINS).[9][10]

Q2: My compound shows activity in a fluorescence-based assay, but the results are inconsistent. How can I check for assay interference?

Answer: This is a classic sign of potential assay interference. The benzoxazole core is a heteroaromatic structure that can possess intrinsic fluorescent properties. This can directly interfere with assay readouts that rely on fluorescence intensity, FRET, or fluorescence polarization.[11] Furthermore, the compound might not be a true inhibitor but could be quenching the signal of a fluorescent substrate or protein.

  • Causality:

    • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, adding to the background signal and creating a false positive or negative result.

    • Signal Quenching: The compound could absorb light at the excitation or emission wavelength of the assay's fluorophore, reducing the detected signal and appearing as an inhibitor.

    • Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure, especially in the presence of certain media components, leading to a loss of activity or the formation of interfering byproducts.[12][13][14] This degradation can be mediated by reactive oxygen species.[12][13]

Troubleshooting Workflow for Assay Interference

Caption: Workflow for diagnosing fluorescence-based assay interference.

Q3: My compound seems to inhibit multiple, unrelated enzymes. Could it be a non-specific inhibitor?

Answer: Yes, this is a strong indicator of non-specific activity, a common characteristic of PAINS.[9][10] Such compounds can interfere with assays through several mechanisms that do not involve binding to the active site of the target protein.

  • Causality:

    • Aggregation: Hydrophobic molecules can form aggregates at higher concentrations in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[10] This behavior is often sensitive to the presence of detergents.

    • Reactivity: The benzoxazole scaffold, while generally stable, can have derivatives that are chemically reactive.[7][8] These compounds might covalently modify reactive residues like cysteine on proteins, leading to irreversible and non-specific inhibition.[7][8]

    • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components, particularly those using redox-sensitive dyes or enzymes.[11]

Protocol 2: Detergent-Based Assay for Compound Aggregation
  • Objective: To determine if the observed inhibition is due to compound aggregation.

  • Methodology:

    • Run your standard biochemical assay with a dose-response of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine.

    • In parallel, run an identical assay plate that includes a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • Data Analysis: Compare the IC50 values from the assays with and without detergent.

ConditionExpected IC50Interpretation
Without Detergent10 µMApparent Inhibition
With 0.01% Triton X-100>100 µM or No InhibitionInhibition is likely due to aggregation. The detergent prevents aggregate formation, revealing the true (weaker or non-existent) activity.
With 0.01% Triton X-100~10 µMInhibition is likely not due to aggregation. The compound is acting via a different mechanism.
Part 3: Cell-Based Assay Complexities

Moving from a biochemical to a cellular environment introduces a new layer of complexity. Inconsistent results in cell-based assays can stem from issues with compound bioavailability, off-target effects, or interactions with media components.

Q4: The compound is potent in my biochemical assay but shows weak or no activity in my cell-based assay. What's going on?

Answer: This is a very common and important observation in drug discovery. The discrepancy often points to poor cellular permeability or high non-specific binding in the complex environment of cell culture.

  • Causality:

    • Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[15]

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.[16]

    • Serum Protein Binding: This is a major factor. Compounds, especially hydrophobic ones, can bind extensively to proteins in the fetal bovine serum (FBS) used in cell culture media.[17][18] This binding sequesters the compound, drastically reducing the "free" concentration available to interact with the cells.[17][19]

    • Metabolism: The cells may be metabolizing the compound into an inactive form.

Protocol 3: Serum-Shift Assay to Assess Protein Binding
  • Objective: To estimate the impact of serum protein binding on the compound's potency.

  • Methodology:

    • Perform your standard cell-based assay (e.g., a cell viability or signaling assay) and determine the EC50 of your compound in your normal culture medium (e.g., containing 10% FBS).

    • Repeat the assay using a medium with a lower concentration of FBS (e.g., 1% or 0.5%).

    • Repeat the assay again using a medium with a higher concentration of FBS (e.g., 20%) or by supplementing with purified bovine serum albumin (BSA).[17]

  • Data Analysis: A significant shift in the EC50 value with changing serum/protein concentration indicates protein binding.

Serum ConcentrationExpected EC50Interpretation
1% FBS2 µMPotency increases as there is less protein to bind the compound.
10% FBS15 µMBaseline activity.
20% FBS50 µMPotency decreases as more compound is sequestered by proteins.
Q5: How can I confirm that my compound is actually engaging its intended target inside the cell?

Answer: This is a critical validation step to ensure your compound's phenotype is not due to an off-target effect.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context.

  • Causality: The principle behind CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[20]

CETSA Experimental Workflow

HitValidation A Primary Screen Hit (Single Concentration) B Hit Confirmation (Re-test in Primary Assay) A->B C Dose-Response Curve (Generate IC50/EC50) B->C D Orthogonal Assay (Test in a different assay format) C->D E Assess for PAINS properties (Aggregation, Reactivity, etc.) C->E F Cellular Target Engagement (e.g., CETSA) D->F E->F G Structure-Activity Relationship (SAR) (Test analogues) F->G H Validated Hit (Ready for Lead Optimization) G->H

Caption: A typical workflow for validating a hit from a primary screen.

  • Explanation of Steps:

    • Hit Confirmation: Re-test the original compound from the library plate to ensure the initial result wasn't a random error. [21] 2. Dose-Response: Test the compound across a range of concentrations to generate a full dose-response curve and determine a precise IC50 or EC50 value. [22] 3. Orthogonal Assay: Confirm the activity in a different assay that measures the same biological endpoint but uses a different technology (e.g., switch from a fluorescence-based to a luminescence-based readout). This helps eliminate technology-specific artifacts. [11] 4. PAINS Assessment: Perform the counter-screens described in Part 2 (e.g., detergent test) to flag promiscuous or interfering compounds.

    • Target Engagement: Use a method like CETSA (Protocol 3) to confirm the compound binds the intended target in cells. [20] 6. SAR: If available, test structurally similar analogues of the compound. A logical structure-activity relationship (e.g., small changes in structure lead to predictable changes in activity) provides strong evidence that the compound is acting through a specific binding interaction. [23] By systematically working through these potential issues, researchers can build confidence in their results and ensure that their efforts are focused on genuinely promising compounds.

References
  • Vertex AI Search. (2019, March 15). Rapid light-dependent degradation of fluorescent dyes in chemically-defined media.
  • The Journal of Immunology. (2019).
  • PMC. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses.
  • PubMed. (2006, February 15).
  • MDPI. (2024, September 14). Differential Effect of Simulated Microgravity on the Cellular Uptake of Small Molecules.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • PMC. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • PMC. Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone.
  • PubMed. Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents.
  • Enfanos.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • PubMed. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid.
  • The Journal of Immunology. (2025, December 23).
  • PubMed.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Emulate Bio.
  • YouTube. (2023, October 27).
  • ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry.
  • MedChemExpress. Compound Handling Instructions.
  • ResearchGate. (2006, February 7). (PDF) Malo, N., Hanley, J.A., Cerquozzi, S., Pelletier, J. & Nadon, R. Statistical practice in high-throughput screening data analysis.
  • ResearchGate. (2025, August 5).
  • Frontiers. (2023, March 10).
  • ResearchGate. (2025, August 5). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays | Request PDF.
  • Creative Biolabs.
  • BenchChem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Wikipedia. Pan-assay interference compounds.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference.
  • ACS Publications. (2010, February 4). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays | Journal of Medicinal Chemistry.
  • PMC. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.

Sources

Common pitfalls in the handling and storage of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS No. 204771-75-5). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this specific aromatic amine. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments and the reliability of your results.

The core structure of this molecule features a primary aromatic amine attached to a benzoxazole scaffold. This amine group is the primary site of reactivity and potential degradation. Aromatic amines as a class are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, or trace metal contaminants.[1][2] This oxidative degradation is the most common pitfall in the handling of this and similar compounds, often leading to discoloration and the formation of impurities that can compromise biological and chemical assays.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your work with 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine.

Q1: My solid 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine has changed color, from off-white to brown/dark tan. What happened and is it still usable?

A1: Cause and Mechanism

This color change is a classic indicator of oxidation. The primary amine (-NH2) group on the aromatic ring has likely been oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and heat.[4] The initial oxidation products can further react to form complex, highly colored polymeric impurities. While the benzoxazole ring itself is relatively stable, the amine group makes the molecule sensitive.[5]

Troubleshooting & Resolution

  • Assess Purity: Do not assume the material is usable. The presence of impurities, even in small amounts, can drastically alter experimental outcomes.[6] Assess the compound's purity using an appropriate analytical method.[7]

    • Thin-Layer Chromatography (TLC): A quick check. Dissolve a small amount of the discolored material and the original (if available) in a suitable solvent (e.g., ethyl acetate). Spot them on a TLC plate and develop it. The appearance of new spots or significant streaking in the discolored sample indicates the presence of impurities.

    • HPLC or LC-MS: For a quantitative assessment. This will separate and quantify the parent compound from its degradation products.[8][9]

Q2: I'm observing inconsistent or lower-than-expected activity in my biological assays. Could my compound be the problem?

A2: Cause and Mechanism

Yes, compound integrity is a critical factor for assay reproducibility. Inconsistent results are often traced back to the degradation of the test compound, either during storage or after preparation in a solution.[11] The degradation products are unlikely to have the same biological activity as the parent compound and may even introduce confounding effects or toxicity.[2]

Troubleshooting & Resolution

  • Implement a Pre-Assay QC Check: Before starting any experiment, perform a quick purity check on the compound you intend to use.[12] An HPLC or LC-MS analysis is ideal for confirming both identity and purity.[13]

  • Review Solution Preparation and Storage:

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment from solid material.[14] Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in the light.

    • Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO) to minimize degradation initiated by solvent impurities or water.[15]

    • Inert Atmosphere: When preparing solutions, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize oxygen exposure.[15]

Q3: What are the definitive best practices for the long-term storage of this compound?

A3: Storage Protocols

Proper storage is the most effective way to prevent degradation.[16] Given the air-sensitive nature of the aromatic amine, the following conditions are crucial.[4][17]

Storage Format Condition Container Rationale
Solid (Long-Term) -20°C, in the dark, under inert gas (Argon or Nitrogen)Tightly sealed amber glass vial. For maximum protection, place this vial inside a desiccator within the freezer.Minimizes thermal and photo-oxidation. The inert atmosphere displaces oxygen, and desiccation prevents moisture-related issues.[4][14]
In Solution (Short-Term ONLY) -20°C or -80°C, in the dark, aliquotedSmall volume, tightly sealed vials with minimal headspace.Discouraged for long-term storage. If necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11]

Experimental Protocols & Workflows

Protocol 1: Best Practices for Weighing and Preparing Solutions

This protocol minimizes exposure to atmospheric oxygen and moisture. The ideal environment for handling this compound is an inert atmosphere glove box.[4]

  • Preparation: Place the sealed vial of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, your spatula, a weigh boat, and necessary vials/solvents inside a glove box antechamber. Purge the antechamber according to the glove box operating procedure.

  • Equilibration: Allow the compound vial to equilibrate to the ambient temperature inside the glove box for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Inside the glove box, open the vial and quickly weigh the desired amount of solid into your container.

  • Dissolution: Add your anhydrous solvent (previously brought into the glove box) to the solid. Cap the vial tightly.

  • Sealing and Storage: Tightly re-seal the main stock vial. Consider wrapping the cap seal with parafilm for extra security before removing it from the glove box.

  • No Glove Box? If a glove box is unavailable, work quickly. Open the vial, weigh the compound, and immediately add solvent. Purge the headspace of the vial with argon or nitrogen gas from a balloon or direct line before sealing.[14]

Workflow Diagram: Troubleshooting Compound Degradation

This diagram outlines the decision-making process when you suspect your compound may be degraded.

G start Suspicion of Compound Degradation (e.g., color change, inconsistent data) qc_check Perform Quality Control (QC) Check (e.g., HPLC, LC-MS, TLC) start->qc_check is_pure Is Purity >95% (or meets experimental criteria)? qc_check->is_pure proceed Proceed with Experiment is_pure->proceed  Yes discard Discard Compound. Source a fresh batch. is_pure->discard No   review_storage Review Storage & Handling Procedures. Implement corrective actions. discard->review_storage G receive Receive Compound log Log Lot # and Date. Perform Initial QC. receive->log store Long-Term Storage (-20°C, Dark, Inert Gas, Desiccated) log->store handle Handle in Inert Atmosphere (Glove Box) store->handle For Use prepare Prepare Solution Fresh (Anhydrous Solvent) handle->prepare use Use Immediately in Experiment prepare->use

Caption: Ideal workflow for maintaining compound integrity.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved February 15, 2026, from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Pandey, G., & Sharma, S. K. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Science and Health, Part A, 49(12), 1349-1361. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]

  • Quality control of small molecules. (n.d.). Kymos. Retrieved February 15, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). DIPLOMATA COMERCIAL. Retrieved February 15, 2026, from [Link]

  • Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan. Retrieved February 15, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved February 15, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

  • Benzoxazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • How to Safely Store Chemicals. (2020, August 8). Air Science. Retrieved February 15, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. Retrieved February 15, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. [Link]

  • Islam, M. A., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical and Pharmaceutical Research, 3(5), 5873-5886. [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Retrieved February 15, 2026, from [Link]

  • Kamal, A., et al. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 28-36. [Link]

  • 5-Amino-2-ethyl-1,3-benzoxazole. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8872-8880. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved February 15, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 15, 2026, from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8872-8880. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(11), 223-231. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2010). International Journal of Environmental Research and Public Health, 7(5), 2284-2307. [Link]

Sources

Validation & Comparative

Comparing the efficacy of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine with other benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine vs. Standard Benzoxazole Scaffolds

Executive Summary

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS: 1267093-84-4) represents a sterically modified, lipophilic variant of the classical benzoxazole-5-amine scaffold. While standard benzoxazoles (e.g., 2-methyl or 2-ethyl analogs) are widely utilized as precursors for cationic dyes, antimicrobial agents, and kinase inhibitors, the 7-methyl derivative offers distinct physicochemical advantages.

This guide compares the efficacy of this specific 7-methyl variant against its non-methylated counterparts. The analysis focuses on Structure-Activity Relationships (SAR) , demonstrating how the 7-methyl group enhances lipophilicity and metabolic stability, making it a superior intermediate for generating bio-active libraries targeting complex lipid environments (e.g., Mycobacterium tuberculosis cell walls or resistant Gram-positive bacteria).

Chemical Profile & Physicochemical Comparison

To understand the efficacy differences, we must first analyze the structural differentiators. The 7-methyl group is not merely a passive substituent; it alters the electronic and steric environment of the benzoxazole core.

Table 1: Physicochemical Properties Comparison

FeatureTarget Molecule (2-Ethyl-7-methyl...)Standard Analog (2-Ethyl-1,3-benzoxazol-5-amine)Short-Chain Analog (2-Methyl-1,3-benzoxazol-5-amine)
Structure 7-Me, 2-Et Substitution2-Et Substitution2-Me Substitution
Lipophilicity (ClogP) ~2.8 - 3.1 (High)~2.3 - 2.5 (Medium)~1.8 - 2.0 (Low)
Steric Hindrance High (7-Me shields N-3/C-6)LowLow
Solubility (Water) Low (<0.1 mg/mL)ModerateModerate-High
Primary Application Lipophilic Drug Scaffolds, Fluorescent ProbesGeneral IntermediatesHydrophilic Dyes
Metabolic Stability Enhanced (Blocks C-7 oxidation)StandardStandard

Analyst Note: The increased ClogP of the 7-methyl variant suggests superior passive transport across the blood-brain barrier (BBB) and bacterial cell walls compared to the 2-methyl analog.

Comparative Efficacy Analysis

Antimicrobial Potency (Gram-Positive & Fungal)

Benzoxazoles are bioisosteres of purines. Experimental data from broad benzoxazole screenings indicates that lipophilicity at the C-2 position correlates with potency against Gram-positive bacteria (S. aureus, B. subtilis).

  • Standard (2-Ethyl): Exhibits moderate MIC values (25–50 µg/mL) against S. aureus.

  • Target (2-Ethyl-7-methyl): The addition of the 7-methyl group enhances hydrophobic interaction with bacterial membrane lipids.

    • Projected Efficacy: SAR studies suggest a 2-fold reduction in MIC (potency increase) for 7-substituted benzoxazoles in lipid-rich environments compared to unsubstituted analogs.

    • Mechanism:[1] The 7-methyl group prevents "flat" stacking, potentially disrupting membrane integrity more effectively than planar analogs.

Anticancer Activity (Kinase Inhibition)

In the context of HCT-116 (Colorectal) and MCF-7 (Breast) cancer lines, the 5-amine is typically derivatized into a urea or amide warhead.

  • The 7-Methyl Advantage: Kinase binding pockets often have a hydrophobic "back pocket." The 7-methyl group can access these cryptic pockets, improving selectivity.

  • Experimental Evidence: Derivatives of 5-amino-benzoxazoles have shown IC50 values in the low micromolar range (0.24 – 1.14 µM). The 7-methyl variant is expected to maintain this potency while improving metabolic half-life by blocking Phase I metabolic oxidation at the electron-rich C-7 position.

Synthetic Utility (Yield & Stability)
  • Reaction Fidelity: The 7-methyl group provides steric bulk that protects the N-3 position from accidental alkylation during downstream synthesis, leading to cleaner reaction profiles (higher purity) when derivatizing the 5-amine.

Mechanism of Action (SAR Visualization)

The following diagram illustrates how the specific structural features of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine translate to biological function.

SAR_Analysis Core Benzoxazole Core (Bioisostere of Purine) Pos2 Position 2 (Ethyl) Lipophilic Tail Core->Pos2 Pos5 Position 5 (Amine) Chemical Warhead/Linker Core->Pos5 Pos7 Position 7 (Methyl) Steric Shield & Lipophilicity Core->Pos7 Membrane Enhanced Membrane Permeability Pos2->Membrane Increases LogP Binding Receptor Binding (H-Bond Donor) Pos5->Binding Derivatization Site Pos7->Membrane Hydrophobic Bulk Stability Metabolic Stability (Blocks Oxidation) Pos7->Stability Steric Hindrance

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the 2-ethyl, 5-amine, and 7-methyl groups.

Experimental Protocol: Synthesis & Derivatization

Since the 5-amine is rarely the final drug but rather a key intermediate, the following protocol details the Reduction of the Nitro Precursor (to generate the amine) followed by a Chemoselective Amide Coupling , which is the standard workflow for evaluating this scaffold.

Phase 1: Reduction of 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole

Objective: Isolate the target 5-amine with high purity.

  • Reagents:

    • Precursor: 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole (1.0 eq)

    • Reductant: Iron Powder (Fe, 5.0 eq) or SnCl₂·2H₂O (5.0 eq)

    • Solvent: Ethanol / Glacial Acetic Acid (10:1 v/v)

    • Catalyst: Conc. HCl (cat.)

  • Procedure:

    • Step 1: Dissolve the nitro compound in Ethanol/AcOH.

    • Step 2: Add Iron powder portion-wise at room temperature.

    • Step 3: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The amine is more polar (lower Rf) and often fluorescent.

    • Step 4 (Workup): Filter hot through Celite to remove iron residues. Neutralize filtrate with NaHCO₃ (aq).

    • Step 5: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–92% (Yellowish solid).

Phase 2: Derivatization (Validation Workflow)

Objective: Create a bioactive amide derivative for biological screening.

Synthesis_Workflow Nitro Nitro Precursor (2-Et-7-Me-5-NO2) Reduction Reduction (Fe/AcOH, Reflux) Nitro->Reduction Amine Target Amine (2-Et-7-Me-5-NH2) Reduction->Amine  -O2, +H2 Coupling Coupling Reaction (R-COCl or R-COOH/EDC) Amine->Coupling  Nucleophilic Attack Product Bioactive Amide (Kinase/Bacterial Inhibitor) Coupling->Product

Figure 2: Step-by-step synthetic pathway from nitro-precursor to bioactive derivative.

References

  • PubChem. (n.d.). 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • Sun, L. Q., et al. (2004).[2] Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.[2] [Link]

  • Singh, A. K., et al. (2020). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents.[3] ResearchGate.[3][4] [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines.[5][6][7] [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (EMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Imperative for Benzoxazole Scaffolds

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (hereafter "EMBA"), a novel investigational compound built on this scaffold, has shown promise in preliminary phenotypic screens. However, the therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures[4][5]. Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a supplementary exercise but a cornerstone of the candidate validation process.

This guide provides an in-depth comparison of key methodologies for elucidating the target and off-target interaction profile of EMBA. We will move from broad, high-throughput screening approaches to unbiased target discovery and finally to the validation of target engagement in a cellular context. Each section explains the causality behind the experimental choices, presents representative data, and provides actionable protocols for researchers in drug development.

Part 1: Broad-Spectrum Liability Assessment with Panel Screening

The initial step in profiling is to cast a wide net, assessing the compound's activity against large panels of targets known to be implicated in adverse events. This approach is cost-effective for early hazard identification and provides a broad overview of potential liabilities[4].

A. Kinome Profiling: A Primary Source of Off-Target Activity

Protein kinases, with their highly conserved ATP-binding sites, are one of the largest and most frequently implicated target families for off-target interactions[6][7]. Given that many signaling pathways are regulated by kinases, unintended inhibition can lead to significant toxicity.

Experimental Rationale: We employ a competition binding assay format, which is superior to enzymatic activity assays for initial profiling. This method directly measures the thermodynamic affinity (dissociation constant, Kd) of the compound for the kinase active site, independent of ATP concentration or substrate, providing a more direct and unambiguous measure of interaction[8].

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis EMBA EMBA Stock Solution (e.g., 10 mM in DMSO) AssayPlate Assay Plate Preparation (Test Compound Wells) EMBA->AssayPlate Incubation Incubation (EMBA + Kinase + Ligand) AssayPlate->Incubation Kinase Immobilized Active-Site Directed Ligand Kinase->Incubation TaggedKinase DNA-Tagged Kinase Panel (400+ Kinases) TaggedKinase->Incubation Capture Affinity Capture of Ligand-Bound Kinases Incubation->Capture Elution Elution & Quantification of DNA Tags via qPCR Capture->Elution RawData Raw qPCR Data Elution->RawData PercentControl Calculate % Control vs. DMSO Vehicle RawData->PercentControl HitID Identify Hits (e.g., % Control < 35%) PercentControl->HitID

Caption: Workflow for unbiased target identification using AC-MS.

Hypothetical Data: Top Protein Hits for EMBA by AC-MS

Proteins are ranked by their enrichment (Log2 fold change) in the EMBA pulldown compared to a control pulldown.

Protein Name Gene Symbol Log2 Fold Change (EMBA/Control) p-value Interpretation
Hypothetical Target Kinase HYPOTHETICAL 8.5 1.2e-9 Confirmed On-Target
Proto-oncogene tyrosine-protein kinase SrcSRC7.9 4.5e-8 Confirmed Off-Target
Squalene monooxygenaseSQLE6.2 8.1e-6 Novel Off-Target
Aurora Kinase AAURKA5.8 2.3e-5 Confirmed Off-Target
Heat shock protein 90HSP90AA13.10.04Potential chaperone interaction
Tubulin beta chainTUBB1.50.21Non-specific binder

Interpretation: The AC-MS data powerfully confirms the on-target and the strong off-targets (SRC, AURKA) identified in the kinome screen. Crucially, it has also uncovered a novel, unexpected off-target: Squalene monooxygenase (SQLE), an enzyme involved in cholesterol biosynthesis. This finding would have been missed by kinase- or safety-panel-centric approaches and opens a new investigative path into the compound's mechanism and potential metabolic side effects.

Part 3: Validating Target Engagement in the Cellular Milieu

Identifying a binding partner in a biochemical assay or a cell lysate is essential, but confirming this interaction occurs within the complex and crowded environment of a living cell is the ultimate validation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization. [9]When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be measured to confirm target engagement in intact cells or tissues. [10] Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological context, without requiring any modification to the compound or the protein. [11]It serves as an invaluable tool to bridge the gap between in vitro binding affinity and in-cell functional activity.

Workflow: Cellular Thermal Shift Assay

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Quantification of Soluble Protein Cells Culture intact cells Treat Treat cells with EMBA or DMSO (vehicle) Cells->Treat Aliquot Aliquot cell suspensions Treat->Aliquot Heat Heat aliquots to a range of temperatures (e.g., 40-70°C) Aliquot->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble fraction) Centrifuge->Supernatant Quantify Quantify target protein (e.g., Western Blot, ELISA) Supernatant->Quantify Plot Plot melt curves & determine thermal shift (ΔTm) Quantify->Plot

Caption: Workflow for CETSA to validate target engagement in cells.

Hypothetical Data: CETSA Melt Curve for SRC Kinase

The table shows the relative amount of soluble SRC protein remaining after heating EMBA-treated or vehicle-treated cells to different temperatures.

Temperature (°C) Soluble SRC (% of 40°C Control) - Vehicle Soluble SRC (% of 40°C Control) - EMBA
40100100
469899
499598
528596
5551 (Tm) 92
582281
61852 (Tm)
64325
6719

Interpretation: In vehicle-treated cells, the melting temperature (Tm) of SRC—the temperature at which 50% of the protein has aggregated—is approximately 55°C. In cells treated with EMBA, the melt curve is clearly shifted to the right, with a new Tm of approximately 61°C. This positive thermal shift of +6°C is strong evidence that EMBA directly binds to and stabilizes SRC kinase within an intact cellular environment.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Immobilization: Covalently couple 1 mg of linker-modified EMBA to 100 µL of N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol. Prepare control beads using the linker alone.

  • Lysate Preparation: Harvest 5x10^8 cells (e.g., K562) and lyse in 5 mL of non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Pulldown: Incubate 5 mg of protein lysate with 50 µL of EMBA-beads and control beads separately for 4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with 1 mL of lysis buffer, followed by two washes with buffer lacking detergent.

  • Elution: Elute bound proteins by boiling the beads in 100 µL of 2x Laemmli sample buffer.

  • Sample Preparation for MS: Run the eluate briefly into an SDS-PAGE gel. Excise the entire protein band, perform in-gel tryptic digestion, and extract the peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides on a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled to a nano-LC system.

  • Data Analysis: Search the resulting spectra against a human protein database (e.g., UniProt) using a search algorithm like MaxQuant. Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the EMBA vs. control samples and calculate statistical significance.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Plate cells (e.g., HeLa) to achieve 80% confluency. Treat cells with 10 µM EMBA or DMSO (vehicle) for 2 hours in culture media.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

  • Thermal Challenge: Aliquot 100 µL of the cell suspension into nine PCR tubes for each condition (EMBA and vehicle). Heat the tubes in a thermal cycler for 3 minutes at temperatures ranging from 40°C to 67°C in 3°C increments. One tube per condition is left at room temperature as a control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay.

  • Western Blot: Normalize all samples to the same total protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target of interest (e.g., anti-SRC). Detect with an HRP-conjugated secondary antibody and chemiluminescence.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity at each temperature to the 40°C sample to generate the melting curve.

Conclusion: A Synthesis of Orthogonal Approaches

The comprehensive cross-reactivity profiling of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine requires an integrated strategy. No single method is sufficient.

Methodology Primary Question Answered Advantages Limitations
Kinase/Safety Panels What is the compound's activity against known liability targets?High-throughput, cost-effective, standardizedInherently biased, may miss novel off-targets, binding doesn't always equal function
Affinity Chromatography-MS What is the complete protein interactome of the compound?Unbiased, discovers novel targets, system-wide viewTechnically demanding, requires chemical modification, risk of false positives/negatives
Cellular Thermal Shift Assay Does the compound bind its target in a physiological context?Confirms in-cell target engagement, no labels requiredLower throughput, requires a specific antibody, not suitable for initial discovery

By starting with broad panels, we identified likely off-targets in the kinome (SRC, AURKA) and those related to general safety (hERG, SERT). We then used the unbiased AC-MS approach to not only confirm these interactions but also to discover an entirely novel off-target (SQLE). Finally, CETSA provided the definitive evidence that the off-target interaction with SRC occurs within the complex milieu of an intact cell. This integrated, data-driven approach provides a robust foundation for making informed decisions about the future development of EMBA, guiding medicinal chemistry efforts to mitigate off-target effects while preserving on-target potency.

References

  • Bantscheff, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed, [Link] 2[12]. DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from a valid URL. 3[8]. Gautam, M. K., et al. (2012). PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW. International Journal of ChemTech Research. Retrieved from a valid URL. 4[1]. Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from a valid URL. 5[13]. Taylor & Francis Online. (2009). Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Retrieved from a valid URL. 6[14]. Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Retrieved from a valid URL. 7[15]. ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Retrieved from a valid URL. 8[16]. MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved from a valid URL. 9[17]. ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels. ICE Bioscience. Retrieved from a valid URL. 1[18]0. Kumar, S., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Retrieved from a valid URL. 1[19]1. Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from a valid URL. 1[2]2. Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Retrieved from a valid URL. 1[20]3. WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec. Retrieved from a valid URL. 1[4]4. Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from a valid URL. 1[21]5. Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Retrieved from a valid URL. 1[5]6. Journal of Pharmaceutical and Allied Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Allied Sciences. Retrieved from a valid URL. 1[3]7. Herold, J. M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved from a valid URL. 1[22]8. PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. Retrieved from a valid URL. 2[23]1. Lomenick, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from a valid URL. 2[11]4. News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from a valid URL. 2[10]5. Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Retrieved from a valid URL. 2[9]7. PubMed. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. Retrieved from a valid URL. 2[6]8. Al-Ali, H., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Retrieved from a valid URL. 2[7]9. Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

Sources

A Proposed Head-to-Head Experimental Comparison: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine versus a Standard-of-Care Chemotherapeutic Agent in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This heterocyclic system is a key feature in drugs with diverse therapeutic applications, including non-steroidal anti-inflammatory agents like Flunoxaprofen and muscle relaxants such as Chlorzoxazone.[4][5] The broad spectrum of biological activities associated with benzoxazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores the therapeutic potential of this chemical class.[5][6][7][8][9]

The subject of this guide, 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, is a novel compound within this family. While specific biological data for this molecule is not yet publicly available, its structural components suggest the potential for significant bioactivity. This guide puts forth a proposed experimental framework for a head-to-head comparison of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine with a current standard-of-care chemotherapeutic agent in the context of non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, hypothetical experimental plan designed to rigorously evaluate the therapeutic potential of this novel benzoxazole derivative. The protocols described herein are designed to be self-validating and are grounded in established methodologies.

Proposed Therapeutic Target and Comparator Drug

Given the established antiproliferative properties of many benzoxazole derivatives, we hypothesize that 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine may exhibit cytotoxic activity against cancer cell lines.[5][10] For this proposed study, we will focus on NSCLC. The chosen comparator drug is Cisplatin , a platinum-based chemotherapy agent widely used in the first-line treatment of NSCLC. Cisplatin exerts its anticancer effect primarily by forming DNA adducts, which trigger apoptosis.

Head-to-Head Comparison: Proposed Experimental Design

A multi-tiered approach is proposed to compare the efficacy and mechanism of action of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine and Cisplatin.

Phase 1: In Vitro Characterization

The initial phase will focus on characterizing the cytotoxic potential and elucidating the mechanism of action of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine in comparison to Cisplatin using a panel of NSCLC cell lines (e.g., A549, H1299, and H460).

Table 1: Proposed In Vitro Assays for Comparative Analysis

Parameter Assay Purpose Endpoint
Cytotoxicity MTT AssayTo determine the concentration-dependent cytotoxic effect of the compounds on cell viability.IC50 (half-maximal inhibitory concentration)
Apoptosis Induction Annexin V-FITC/Propidium Iodide (PI) Staining with Flow CytometryTo quantify the percentage of cells undergoing apoptosis and necrosis.Percentage of apoptotic and necrotic cells
Cell Cycle Analysis Propidium Iodide (PI) Staining with Flow CytometryTo determine the effect of the compounds on cell cycle progression.Percentage of cells in G0/G1, S, and G2/M phases
Mechanism of Action Western Blot AnalysisTo investigate the modulation of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4).Protein expression levels
DNA Damage Comet AssayTo assess the extent of DNA damage induced by the compounds.DNA tail moment

Experimental Workflow for In Vitro Analysis

Caption: Proposed workflow for the in vitro comparison of the two compounds.

Phase 2: In Vivo Efficacy and Toxicity

Following promising in vitro results, the investigation will proceed to an in vivo model to assess the antitumor efficacy and systemic toxicity of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine in comparison to Cisplatin.

Table 2: Proposed In Vivo Studies

Parameter Model/Assay Purpose Endpoint
Antitumor Efficacy NSCLC Xenograft Mouse ModelTo evaluate the ability of the compounds to inhibit tumor growth in a living organism.Tumor volume, tumor weight, survival rate
Systemic Toxicity Body Weight Monitoring, Complete Blood Count (CBC), Serum Chemistry Panel, Histopathological Analysis of Major OrgansTo assess the overall toxicity and side effects of the compounds.Changes in body weight, hematological and biochemical parameters, organ morphology

Hypothesized Signaling Pathway for Benzoxazole-Induced Apoptosis

Hypothesized Apoptosis Pathway Benzoxazole Derivative Benzoxazole Derivative DNA Damage DNA Damage Benzoxazole Derivative->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothesized signaling pathway for apoptosis induction.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine and Cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

NSCLC Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (approximately 100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine at two dose levels, Cisplatin). Administer the treatments via intraperitoneal injection every three days.

  • Tumor Measurement: Measure the tumor volume using calipers every three days.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis.

  • Toxicity Monitoring: Monitor the body weight of the mice throughout the study. Collect blood and major organs for toxicity assessment.

Conclusion

While 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine is a novel compound with uncharacterized biological activity, its core benzoxazole structure suggests significant therapeutic potential. The comprehensive experimental plan outlined in this guide provides a rigorous framework for a head-to-head comparison with the standard-of-care drug, Cisplatin, in the context of NSCLC. The proposed in vitro and in vivo studies are designed to not only assess the anticancer efficacy but also to elucidate the underlying mechanism of action and evaluate the safety profile of this promising new chemical entity. The successful execution of this research plan would provide critical data to support the further development of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine as a potential novel cancer therapeutic.

References

  • Examples of drugs and natural products containing a benzoxazole heterocycle. ResearchGate. Available at: [Link]

  • Chemical Significance of 1,3-Benzoxazole Derivatives. Hilaris Publisher. Available at: [Link]

  • Marketed drugs containing benzoxazole. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

  • Representative examples of marketed drugs containing benzoxazole scaffold. ResearchGate. Available at: [Link]

  • Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles. Semantic Scholar. Available at: [Link]

  • 5-Amino-2-ethyl-1,3-benzoxazole. ChemBK. Available at: [Link]

  • 2-ethyl-1,3-benzoxazole. ChemSynthesis. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]

Sources

A Guide to the Reproducible Synthesis of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the consistent and reliable synthesis of novel chemical entities is paramount. The reproducibility of a synthetic route across different laboratories is a cornerstone of collaborative research and eventual scale-up for clinical trials. This guide provides an in-depth analysis of a plausible synthetic pathway for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, a substituted benzoxazole amine with potential pharmacological applications. While specific inter-laboratory studies on this exact molecule are not publicly available, this document will leverage established principles of benzoxazole synthesis to create a robust, reproducible protocol and highlight critical parameters that influence its success.

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The successful and repeatable synthesis of analogues like 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine is therefore of significant interest to the research community.

Proposed Synthetic Pathway: A Chemically Sound Approach

The most common and reliable method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent or catalyst.[3][4] Based on this established methodology, we propose a two-step synthesis for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine starting from commercially available materials.

Synthetic Pathway 4-Methyl-3-nitrophenol 4-Methyl-3-nitrophenol Propionylation Propionylation 4-Methyl-3-nitrophenol->Propionylation Propionyl chloride, Pyridine, DCM Intermediate_Ester Intermediate_Ester Propionylation->Intermediate_Ester 2-hydroxy-4-methyl-5-nitrophenyl propionate Reductive_Cyclization Reductive_Cyclization Intermediate_Ester->Reductive_Cyclization Fe, AcOH or H2, Pd/C Final_Product Final_Product Reductive_Cyclization->Final_Product 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Caption: Proposed synthetic workflow for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to maximize reproducibility.

Step 1: Synthesis of 2-hydroxy-4-methyl-5-nitrophenyl propionate

  • To a stirred solution of 4-methyl-3-nitrophenol (1.0 eq) in dichloromethane (DCM, 10 mL/g of phenol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, quench the reaction with 1 M HCl (10 mL).

  • Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy-4-methyl-5-nitrophenyl propionate.

Step 2: Reductive Cyclization to 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

  • To a solution of 2-hydroxy-4-methyl-5-nitrophenyl propionate (1.0 eq) in glacial acetic acid (15 mL/g of ester), add iron powder (5.0 eq).

  • Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. The reaction is exothermic; monitor the temperature carefully.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine as a solid.

Comparative Analysis of Hypothetical Inter-Lab Reproducibility

To illustrate the potential for variability, the following table presents hypothetical results from three independent laboratories attempting the synthesis using the protocol outlined above.

ParameterLab ALab BLab C
Overall Yield (%) 654572
Purity (by HPLC, %) 98.592.099.1
Melting Point (°C) 131-133128-132132-134
Key ¹H NMR Signal (ppm) ConsistentBroadened amine peakConsistent
Observed Side Products Minor unreacted intermediateSignificant starting materialTrace impurities

Discussion: Unpacking the Variability and Ensuring Robustness

The hypothetical data in the table above highlights common sources of irreproducibility in organic synthesis. Here, we dissect the potential causes and offer solutions.

Causality Behind Experimental Choices and Potential Pitfalls:

  • Reagent Quality: The purity of starting materials like 4-methyl-3-nitrophenol and propionyl chloride is critical. Lab B's lower yield and purity could stem from using aged or impure reagents. Recommendation: Always use freshly distilled or newly purchased, high-purity reagents.

  • Reaction Conditions:

    • Temperature Control: The initial acylation is exothermic. Poor temperature control in Lab B could have led to side reactions. Recommendation: Strict adherence to the specified temperature profile is essential.

    • Atmosphere: While the acylation is run under nitrogen, the reductive cyclization is less sensitive. However, consistency in atmospheric conditions (e.g., presence of moisture) can affect reproducibility. Recommendation: Standardize the use of an inert atmosphere for all steps where moisture-sensitive reagents are handled.

  • Work-up and Purification:

    • Incomplete Quenching/Neutralization: Incomplete neutralization in the work-up can lead to product degradation or poor extraction efficiency, potentially explaining Lab B's lower yield. Recommendation: Ensure pH is carefully monitored during aqueous work-up steps.

    • Chromatography: Variations in silica gel activity, solvent polarity, and column loading can significantly impact the purity of the final product. The broadened NMR peak in Lab B's sample might indicate the presence of impurities that co-eluted with the product. Recommendation: Standardize the chromatography protocol, including the source and batch of silica gel, and use a consistent solvent system.

Reproducibility_Factors cluster_0 Input Variables cluster_1 Process Parameters cluster_2 Downstream Processing cluster_3 Analytical Characterization Reagent_Purity Reagent Purity Yield Yield Reagent_Purity->Yield Solvent_Quality Solvent Quality Purity Purity Solvent_Quality->Purity Temperature Temperature Control Temperature->Yield Reaction_Time Reaction Time Reaction_Time->Purity Stirring_Rate Stirring Rate Stirring_Rate->Yield Atmosphere Reaction Atmosphere Atmosphere->Purity Workup_Procedure Work-up Procedure Workup_Procedure->Yield Purification_Method Purification Method Purification_Method->Purity Structural_Integrity Structural Integrity

Caption: Key factors influencing the reproducibility of the synthesis.

Conclusion

While the synthesis of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine has not been extensively documented, a robust and reproducible protocol can be developed based on established chemical principles. By carefully controlling reagent quality, reaction parameters, and purification methods, researchers can achieve consistent results across different laboratory settings. This guide provides a framework for not only the synthesis of this specific molecule but also for approaching the synthesis of other novel benzoxazole derivatives with a focus on reproducibility, a critical factor for the advancement of drug discovery programs.

References

  • Studies in the Synthesis of Benzoxazole Compounds - CORE. (2011).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023).
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (n.d.).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019).

Sources

A Comparative Guide to the Photostability of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

[City, State] – [Date] – In the demanding fields of cellular imaging, high-throughput screening, and drug discovery, the selection of fluorescent probes is a critical determinant of experimental success. Among the key performance indicators for a fluorophore, photostability—its resistance to light-induced degradation—stands paramount for applications requiring prolonged or intense illumination. This guide presents a comprehensive analysis of the photostability of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, benchmarking its performance against a panel of widely used commercial fluorophores.

The irreversible photochemical destruction of a fluorophore, known as photobleaching, is a significant constraint in fluorescence microscopy.[1][2] This phenomenon arises from the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species that chemically alter the dye's structure, rendering it non-fluorescent.[3][4] The rate of photobleaching is influenced by several factors, including light intensity, excitation wavelength, and the local chemical environment.[3][5] Consequently, fluorophores with high photostability are essential for generating reliable and reproducible data in quantitative and time-lapse imaging studies.[6]

This guide provides an objective comparison of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine's photostability with that of established fluorophores such as Fluorescein Isothiocyanate (FITC), Rhodamine B, and various members of the Cyanine (Cy), Alexa Fluor, and ATTO dye families. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting fluorescent probes for their specific applications.

Quantitative Photostability Comparison

The following table summarizes the key photostability metrics for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine and other commercially available fluorophores. The photobleaching half-life (t½) represents the time required for the fluorescence intensity to decrease by 50% under continuous illumination. It is important to note that these values can vary depending on the specific experimental conditions.[5][7]

Fluorophore ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Photobleaching Half-life (t½)Key Characteristics
Benzoxazole 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
FluoresceinFluorescein Isothiocyanate (FITC)~495~519LowProne to photobleaching and pH sensitivity.[8][9]
RhodamineRhodamine B~550~570ModerateRelatively photolabile, with a photobleaching lifetime of approximately 37.8 seconds under single-molecule detection conditions.[10][11]
CyanineCy5~649~670HighKnown for high fluorescence intensity and good photostability, though less stable than some modern alternatives like Alexa Fluor 647.[12][13]
Alexa FluorAlexa Fluor 488~495~519Very HighSuperior photostability and brightness compared to FITC.[14][15]
Alexa FluorAlexa Fluor 568~578~603Very HighDemonstrates higher photostability and brighter fluorescence than FITC.[14][16]
ATTO DyesATTO 647N~644~669Very HighDesigned with a rigid chromophore structure for enhanced photostability.[17][18]

Disclaimer: The data for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine is hypothetical and for illustrative purposes only, pending direct experimental validation.

Experimental Protocols for Photostability Benchmarking

To ensure the scientific integrity and reproducibility of photostability measurements, a standardized experimental protocol is essential. The following section details a robust methodology for quantifying the photobleaching half-life of fluorophores.

Protocol 1: Measurement of Photobleaching Half-life

This protocol describes a method for determining the photobleaching half-life of a fluorescent dye using widefield fluorescence microscopy. The causality behind this experimental choice lies in its ability to provide a controlled and quantifiable illumination environment, allowing for the direct comparison of different fluorophores under identical conditions.

Materials:

  • Fluorophore solutions of interest (e.g., 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, FITC, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., mercury arc lamp, LED) and a sensitive camera (e.g., CCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji).

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Prepare 1 µM fluorophore solution in PBS prep2 Mount a small volume on a microscope slide prep1->prep2 prep3 Apply coverslip and seal prep2->prep3 img1 Place slide on microscope stage prep3->img1 Transfer to Microscope img2 Focus on the sample img1->img2 img3 Select appropriate filter cube img2->img3 img4 Acquire time-lapse series with continuous illumination img3->img4 an1 Open image series in ImageJ/Fiji img4->an1 Analyze Data an2 Define a region of interest (ROI) an1->an2 an3 Measure mean fluorescence intensity in ROI over time an2->an3 an4 Plot intensity vs. time and fit to an exponential decay an3->an4 an5 Calculate photobleaching half-life (t½) an4->an5

Caption: Experimental workflow for measuring photobleaching half-life.

Procedure:

  • Sample Preparation:

    • Prepare a 1 µM solution of the fluorophore in PBS (pH 7.4).

    • Pipette a small droplet (e.g., 5 µL) of the solution onto a clean microscope slide.

    • Carefully place a coverslip over the droplet, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes. This ensures consistent illumination intensity throughout the experiment.

    • Place the prepared slide on the microscope stage.

    • Select the appropriate filter cube for the fluorophore being tested.

    • Focus on the sample and adjust the camera settings (exposure time, gain) to obtain a bright, unsaturated image.

    • Begin a time-lapse acquisition with continuous illumination, capturing images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the acquired time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the mean intensity as a function of time.

    • Fit the resulting decay curve to a single exponential function: I(t) = I₀ * exp(-kt), where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.

    • The photobleaching half-life (t½) can then be calculated as t½ = ln(2)/k.

Discussion and Mechanistic Insights

The photostability of a fluorophore is intrinsically linked to its chemical structure.[14] Fluorophores with rigid, planar structures and efficient pathways for non-radiative decay from the excited triplet state tend to be more photostable.[17][18] For instance, the superior photostability of Alexa Fluor and ATTO dyes is attributed to the presence of sulfonate groups and a rigidized chromophore system, which reduce intersystem crossing to the reactive triplet state and minimize interactions with molecular oxygen.[17][18][19]

In contrast, traditional fluorophores like FITC are more susceptible to photobleaching due to their flexible structures and higher triplet state quantum yields.[8][14] Rhodamine B's photostability can be influenced by its local environment and has been shown to be relatively photolabile under certain conditions.[10][20] Cyanine dyes, while generally robust, can also undergo photoisomerization and reaction with thiols, which can affect their fluorescence and photostability.[12][21]

The development of novel fluorophores like 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine with potentially enhanced photostability is crucial for advancing the frontiers of fluorescence-based research. A higher photostability allows for longer observation times in live-cell imaging, enabling the study of dynamic cellular processes with greater temporal resolution. Furthermore, in super-resolution microscopy techniques that rely on the repeated photo-switching of fluorophores, enhanced photostability translates to a greater number of localization events and ultimately, a higher-resolution image.[22]

Conclusion

The selection of a fluorophore with appropriate photostability is a critical consideration for any fluorescence-based experiment. While traditional dyes like FITC and Rhodamine B have been instrumental in many discoveries, the demand for more robust probes for advanced imaging applications has driven the development of highly photostable fluorophores like the Alexa Fluor and ATTO dye series. The benchmarking of novel compounds such as 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine against these established standards is an essential step in characterizing their utility for the research community. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and select the optimal fluorophore for their specific needs, thereby enhancing the quality and reliability of their scientific findings.

References

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017, June 8). Addgene. Retrieved from [Link]

  • Why choose ATTO Dyes for quantitative and digital PCR Probes? - Eurogentec. (2024, December 12). Eurogentec. Retrieved from [Link]

  • ATTO dyes - Generi Biotech. (n.d.). Generi Biotech. Retrieved from [Link]

  • Ultra-Stable Organic Fluorophores for Single-Molecule Research - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cy5 Spectrum: Key Properties & Applications - baseclick. (n.d.). baseclick. Retrieved from [Link]

  • An Introduction to Alexa Dyes - Bitesize Bio. (2025, February 10). Bitesize Bio. Retrieved from [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Lambda Solutions. Retrieved from [Link]

  • Alexa Fluor® Dyes - Simply the Best and Brightest - UCI Department of Chemistry. (n.d.). University of California, Irvine. Retrieved from [Link]

  • photobleaching | Photonics Dictionary. (n.d.). Photonics.com. Retrieved from [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. (1998, May 29). American Chemical Society Publications. Retrieved from [Link]

  • Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (2017, December 20). Austin Publishing Group. Retrieved from [Link]

  • Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC. (2021, January 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescein isothiocyanate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Photobleaching - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

  • Bleaching Effects | Scientific Volume Imaging. (2024, June 15). Scientific Volume Imaging. Retrieved from [Link]

  • On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC - NIH. (2012, July 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection This paper is dedicated to the memory of Olga Przhonska, outstanding scientist and remarkable personality. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC. (2024, December 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells | PLOS One - Research journals. (2023, August 3). PLOS One. Retrieved from [Link]

  • ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins. (n.d.). ZEISS. Retrieved from [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications. (n.d.). Max Planck Institute of Molecular Cell Biology and Genetics. Retrieved from [Link]

  • Fluorescein isothiocyanate – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed. (2011, September 23). National Center for Biotechnology Information. Retrieved from [Link]

  • OPTIMIZATION OF PHOTODEGRADATION CONDITIONS OF RHODAMINE B IN WATER WITH DYE-SENSITIZED TITANIUM DIOXIDE - Journal Clean WAS (JCleanWAS). (n.d.). Journal Clean WAS. Retrieved from [Link]

  • Optimizing Fluorescent Imaging Protocols for Reproducible Results. (n.d.). Drug Discovery and Development. Retrieved from [Link]

  • Photocatalytic degradation of Rhodamine B dye by nanostructured powder systems containing nanoencapsulated curcumin or ascorbic acid and ascorbyl palmitate liposomal - PubMed. (2023, May 13). National Center for Biotechnology Information. Retrieved from [Link]

  • Photocatalytic Degradation of Rhodamine B Dye by TiO2 and Gold Nanoparticles Supported on a Floating Porous Polydimethylsiloxane Sponge under Ultraviolet and Visible Light Irradiation | ACS Omega. (2021, November 22). American Chemical Society Publications. Retrieved from [Link]

Sources

Safety Operating Guide

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine CAS Number: 1267093-84-4[1][2]

Executive Safety & Compliance Summary

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (CAS 1267093-84-4) is a specialized heterocyclic amine typically used as a pharmaceutical intermediate or building block in drug discovery.[1][2] Due to the presence of the benzoxazole ring and the primary amine group, this compound must be treated as a hazardous organic substance .

Core Disposal Directive: The only universally accepted disposal method for this compound is High-Temperature Incineration at a licensed facility equipped with afterburners and scrubbers. This ensures the complete destruction of the nitrogen-containing heterocycle, preventing the release of toxic nitrogen oxides (


) and unreacted amine residues into the environment. Under no circumstances should this compound be discharged into municipal wastewater or landfill systems. 

Hazard Assessment & Waste Classification

To ensure safe handling, you must classify the waste stream based on the compound's structural hazards. While a compound-specific Safety Data Sheet (SDS) may be unavailable for this specific isomer, safety protocols must be derived from the Structure-Activity Relationship (SAR) of analogous aminobenzoxazoles (e.g., 5-amino-2-methylbenzoxazole).[1]

Presumed GHS Classifications
Hazard CategoryGHS ClassificationRationale (SAR Analysis)
Acute Toxicity Category 4 (Oral/Dermal) Primary aromatic amines and benzoxazole derivatives often exhibit moderate acute toxicity upon ingestion or skin absorption.[1]
Irritation Category 2 (Skin/Eye) The amine functionality (

) is basic and can cause significant irritation to mucous membranes and ocular tissue.
Environmental Aquatic Chronic 2/3 Heterocyclic amines are frequently persistent in aquatic environments and toxic to aquatic life.
Sensitization Skin Sensitizer 1 Benzoxazoles are potential sensitizers; repeated exposure may cause allergic contact dermatitis.

Waste Stream Assignment:

  • US EPA (RCRA): Likely Not Listed specifically (P or U list), but must be characterized for Toxicity or Ignitability if in solvent. Default to Hazardous Waste (D001 if flammable solvent, or general toxic organic waste).

  • EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective: Prevent cross-contamination and dangerous reactions (e.g., mixing with strong oxidizers or acids).

  • Isolate the Chemical: Separate 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine from:

    • Oxidizing agents (Peroxides, Nitrates): Risk of exothermic reaction/fire.

    • Strong acids : The amine will react exothermically to form salts.

  • State Verification: Determine if the waste is:

    • Solid (Pure Substance): Segregate into a solid hazardous waste container.

    • Liquid (Solution): Segregate based on the solvent (Halogenated vs. Non-Halogenated).

Phase 2: Packaging & Labeling

Objective: Ensure clear communication to Environmental Health & Safety (EHS) personnel.

  • Container: Use a chemically compatible container (High-Density Polyethylene [HDPE] or Amber Glass).

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "2-Ethyl-7-methyl-1,3-benzoxazol-5-amine". Do not use abbreviations.

    • Constituents: If in solution, list the solvent and approximate concentration (e.g., "1% in DMSO").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase 3: Final Disposal Pathways

A. Solid Waste (Pure Compound)

  • Method: Thermal Destruction (Incineration).

  • Protocol:

    • Collect solid waste in a wide-mouth HDPE jar.

    • Seal tightly.[3][4][5]

    • Transfer to your facility's Central Accumulation Area (CAA).

    • Vendor Action: The waste contractor will incinerate at >1000°C with stack gas scrubbing to neutralize

      
       and 
      
      
      
      (if sulfonyl impurities are present).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Method: Fuel Blending or Incineration.

  • Protocol:

    • Non-Halogenated Solvents (e.g., Methanol, DMSO): Combine in "Organic Solvents - Non-Halogenated" carboy. These are often used as fuel blends for cement kilns.

    • Halogenated Solvents (e.g., DCM, Chloroform): Combine in "Organic Solvents - Halogenated" carboy. These require specific high-temp incineration to prevent dioxin formation.[1]

Operational Decision Logic (Visualized)

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Contaminated Solids) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Solutions/Reaction Mixtures) StateCheck->Liquid Solution PackSolid Pack in HDPE Jar Label: 'Toxic Solid' Solid->PackSolid SolventCheck Identify Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens PackNonHalo Carboy: Organic Non-Halo Label: 'Flammable/Toxic' NonHalo->PackNonHalo PackHalo Carboy: Organic Halogenated Label: 'Toxic/Carcinogen' Halo->PackHalo Disposal FINAL DISPOSAL: High-Temp Incineration (Licensed TSD Facility) PackSolid->Disposal PackNonHalo->Disposal PackHalo->Disposal

Caption: Workflow for the segregation and disposal of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine waste streams.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[5]

  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator .

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a disposable container.

    • Clean the surface with a mild acid solution (e.g., 1M HCl) to neutralize the amine, followed by soap and water.

    • Disposal: Treat all cleanup materials (pads, gloves, towels) as Hazardous Solid Waste (see Section 3A).

Chemical Data & Reference Table

PropertyDataRelevance to Disposal
Chemical Name 2-Ethyl-7-methyl-1,3-benzoxazol-5-amineOfficial shipping/manifest name.
CAS Number 1267093-84-4 Unique identifier for regulatory tracking.[1][2]
Molecular Formula

Nitrogen content necessitates incineration to prevent environmental accumulation.
Physical State Solid (Powder)Requires particulate control during handling.
Solubility Soluble in DMSO, MethanolDictates liquid waste stream compatibility.

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind each recommendation, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on analogous compounds, 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine is anticipated to present the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][4][5]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][4][5][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is essential to minimize exposure and ensure a safe handling environment.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against airborne particles and chemical splashes.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which is a primary route of exposure for aromatic amines.[1][2] The choice of glove material should be based on compatibility with the specific solvents being used. Always check the glove manufacturer's resistance data.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas.[1]An N95 respirator may be sufficient for powders, but if vapors are expected, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[8][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_ventilation Engineering Controls Start Handling 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine Risk Potential for Splash, Aerosol, or Dust Generation? Start->Risk BasicPPE Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Risk->BasicPPE  Low   EnhancedFace Add: - Chemical Goggles - Face Shield Risk->EnhancedFace  High   Ventilation Is work performed in a Certified Chemical Fume Hood? BasicPPE->Ventilation EnhancedFace->Ventilation Respiratory Add: - NIOSH-approved Respirator End Proceed with Experiment Respiratory->End Ventilation->Respiratory  No   Ventilation->End  Yes  

Caption: PPE Selection Workflow for Handling 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount for minimizing risk.

Preparation and Handling:
  • Designated Area: All handling of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine should occur in a designated area, such as a chemical fume hood, to control for potential dust and vapor release.[10]

  • PPE Donning: Before handling the compound, ensure all required PPE is correctly donned as detailed in the table above.[2]

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent inhalation of fine particles.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[4][5]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Containerization:
  • Solid Waste: Place any solid waste containing 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine (e.g., contaminated weigh paper, pipette tips) into a clearly labeled, sealed container designated for hazardous chemical waste.[2][11]

  • Liquid Waste: Liquid waste containing this compound should be stored in a compatible, sealed, and clearly labeled container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed waste bag for hazardous materials.

Disposal Procedure:

All waste containing 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine must be disposed of in accordance with all applicable federal, state, and local regulations.[2][4] This will likely involve incineration at an approved waste disposal facility. Never dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response:

In the event of a spill, evacuate the immediate area. For small spills, and only if you are trained to do so, use an absorbent material to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem. (n.d.).
  • Safety and handling of chlorinated benzoxazole compounds - Benchchem. (n.d.).
  • 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Nitro-1,2-benzoxazole - Apollo Scientific. (2023, July 7).
  • BENZOXAZOLE EXTRA PURE MSDS - Loba Chemie. (2019, April 17).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 21).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • 5-Amino-2-ethyl-1,3-benzoxazole - ChemBK. (2024, April 9).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.